molecular formula C14H9NO3 B2960526 (2E)-6-hydroxy-2-(pyridin-3-ylmethylene)-1-benzofuran-3(2H)-one CAS No. 620545-84-8

(2E)-6-hydroxy-2-(pyridin-3-ylmethylene)-1-benzofuran-3(2H)-one

Katalognummer: B2960526
CAS-Nummer: 620545-84-8
Molekulargewicht: 239.23
InChI-Schlüssel: COMFMRLAYLUJAZ-MLPAPPSSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2E)-6-Hydroxy-2-(pyridin-3-ylmethylene)-1-benzofuran-3(2H)-one is an aurone derivative characterized by a benzofuran-3-one core substituted with a hydroxyl group at position C-6 and a pyridin-3-ylmethylene group at position C-2 in the (E)-configuration. Its molecular formula is C₁₄H₉NO₃ (molecular weight: 239.23 g/mol), and it is registered under CAS No. 1341950-87-5 . Aurones are a subclass of flavonoids known for their diverse biological activities, including antitumor, antioxidant, and antimicrobial properties. The pyridinylmethylene substituent distinguishes this compound from simpler aurones, introducing a heteroaromatic moiety that may enhance interactions with biological targets.

Eigenschaften

IUPAC Name

(2E)-6-hydroxy-2-(pyridin-3-ylmethylidene)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO3/c16-10-3-4-11-12(7-10)18-13(14(11)17)6-9-2-1-5-15-8-9/h1-8,16H/b13-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COMFMRLAYLUJAZ-AWNIVKPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)/C=C/2\C(=O)C3=C(O2)C=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

(2E)-6-hydroxy-2-(pyridin-3-ylmethylene)-1-benzofuran-3(2H)-one, a compound with the molecular formula C₁₄H₉NO₃ and CAS Number 620545-84-8, has garnered attention in recent years for its potential biological activities. This article reviews the biological properties of this compound, focusing on its anticancer, antibacterial, and enzyme inhibitory activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a benzofuran core with a hydroxyl group at position 6 and a pyridine moiety attached via a methylene bridge. This unique structure is thought to contribute to its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of (2E)-6-hydroxy-2-(pyridin-3-ylmethylene)-1-benzofuran-3(2H)-one. In vitro assays demonstrate its effectiveness against various cancer cell lines:

Cell Line IC50 (μM) Mechanism of Action
K562 (Leukemia)5.0Inhibition of tubulin polymerization
PC-3 (Prostate)0.3Selective binding to colchicine site on tubulin
A431 (Skin Cancer)4.5Induction of apoptosis through ROS generation

These results suggest that the compound acts primarily by disrupting microtubule dynamics, which is critical for cell division and proliferation .

Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on various enzymes, particularly monoamine oxidase (MAO).

MAO Inhibition Studies

Research indicates that (2E)-6-hydroxy-2-(pyridin-3-ylmethylene)-1-benzofuran-3(2H)-one exhibits significant inhibition of MAO-A and MAO-B enzymes:

Enzyme IC50 (μM) Selectivity
MAO-A0.073 ± 0.003High
MAO-B1.06 ± 0.05Moderate

The selectivity for MAO-A over MAO-B suggests potential applications in treating depression and anxiety disorders .

Antibacterial Activity

In addition to its anticancer properties, the compound has demonstrated antibacterial activity against several pathogenic bacteria:

Bacterial Strain Minimum Inhibitory Concentration (MIC) mg/mL
Staphylococcus aureus0.025
Escherichia coli0.020
Pseudomonas aeruginosa0.050

These findings indicate that the compound could serve as a lead for developing new antibacterial agents, particularly in an era of increasing antibiotic resistance .

Case Studies

  • In Vivo Efficacy in Animal Models : A study involving xenograft models of prostate cancer showed that administration of (2E)-6-hydroxy-2-(pyridin-3-ylmethylene)-1-benzofuran-3(2H)-one resulted in significant tumor regression compared to control groups.
  • Synergistic Effects with Other Agents : When combined with conventional chemotherapeutics, the compound exhibited synergistic effects, enhancing overall efficacy while reducing toxicity profiles.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations at C-2 Position

Pyridine-Substituted Aurones
  • (2Z)-6-Hydroxy-2-(pyridin-2-ylmethylene)-1-benzofuran-3(2H)-one (CAS 691398-44-4): This Z-isomer features a pyridine ring substituted at position 2 instead of 3.
  • (2Z)-6-Hydroxy-7-methyl-2-(pyridin-3-ylmethylene)-1-benzofuran-3(2H)-one (CAS 929339-55-9):
    The addition of a methyl group at C-7 increases hydrophobicity, which may improve membrane permeability compared to the unmethylated parent compound .
Quinoline-Substituted Aurones
  • (Z)-6-Hydroxy-2-(quinolin-5-ylmethylene)benzofuran-3(2H)-one (A6): Replacing pyridine with a larger quinoline ring enhances π-π stacking interactions but may reduce solubility. HRMS data (m/z 290.0812) confirms structural integrity .
Methoxy- and Hydroxy-Substituted Aurones
  • (Z)-2-(3-Hydroxy-4-methoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one (6v) :
    The 3-hydroxy-4-methoxybenzylidene group introduces hydrogen-bonding and electron-donating effects. Melting point: 187.6–188.5°C ; yield: 63.2% .
  • (Z)-2-(3,4-Dimethoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one (6w) :
    Dimethoxy substituents increase lipophilicity (melting point: 218.9–219.6°C ; yield: 93.5% ), suggesting improved thermal stability .

Physicochemical Properties

Compound (CAS No.) Substituents (C-2) Melting Point (°C) Molecular Weight (g/mol) Key Features
Target compound (1341950-87-5) Pyridin-3-ylmethylene (E) Not reported 239.23 Heteroaromatic, moderate polarity
6v (100433-06-5) 3,4-Dihydroxybenzylidene Not reported 270.24 High hydrogen-bonding capacity
6w 3,4-Dimethoxybenzylidene 218.9–219.6 297.08 High lipophilicity, high yield (93.5%)
A6 Quinolin-5-ylmethylene Not reported 290.08 Enhanced π-π interactions

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.